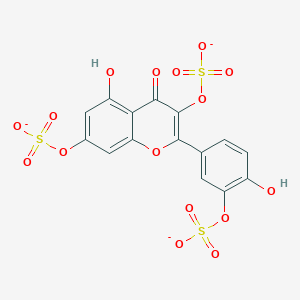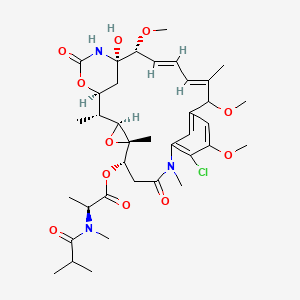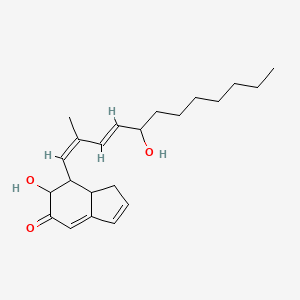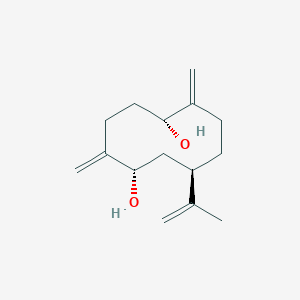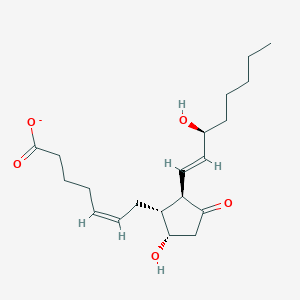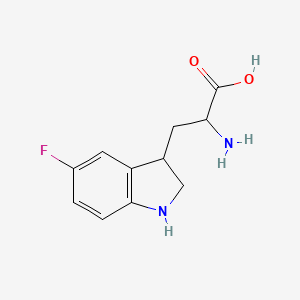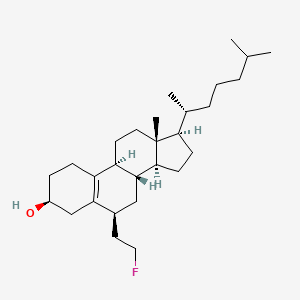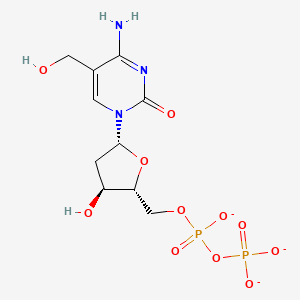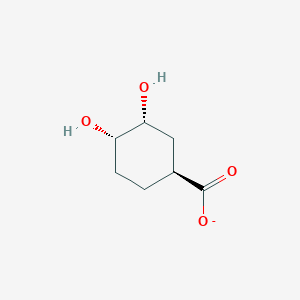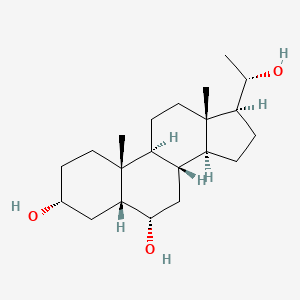
5beta-Pregnane-3alpha,6alpha,20alpha-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Pregnane-3alpha,6alpha,20alpha-triol is a steroidal compound with the molecular formula C21H36O3. It is a derivative of pregnane, a type of steroid nucleus, and features hydroxyl groups at the 3, 6, and 20 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnane-3alpha,6alpha,20alpha-triol typically involves multi-step organic reactions starting from readily available steroid precursors. The key steps include selective hydroxylation at the 3, 6, and 20 positions. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for selective oxidation and reducing agents like sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroid precursors. These methods leverage the specificity of microbial enzymes to achieve selective hydroxylation, which can be more efficient and environmentally friendly compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5beta-Pregnane-3alpha,6alpha,20alpha-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent (chromic acid in acetone).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride (for converting hydroxyl groups to tosylates), followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can regenerate the original triol structure.
Applications De Recherche Scientifique
5beta-Pregnane-3alpha,6alpha,20alpha-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes and potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 5beta-Pregnane-3alpha,6alpha,20alpha-triol involves its interaction with specific molecular targets, such as nuclear receptors. These interactions can modulate the transcription of genes involved in various biological pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to these receptors, influencing gene expression and subsequent protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol
- 5-beta-Pregnane-3-alpha,20-alpha-diol
Uniqueness
5beta-Pregnane-3alpha,6alpha,20alpha-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities to receptors and varying degrees of biological activity, making it a valuable compound for targeted research and therapeutic applications.
Propriétés
Numéro CAS |
4420-37-5 |
|---|---|
Formule moléculaire |
C21H36O3 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(3R,5R,6S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C21H36O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h12-19,22-24H,4-11H2,1-3H3/t12-,13+,14-,15+,16-,17-,18-,19-,20+,21+/m0/s1 |
Clé InChI |
SWHHMTKXNOSPLE-CJCIAWFASA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |
Synonymes |
5 beta-pregnane-3 alpha,6 alpha,20 alpha-triol 5 beta-pregnane-3 alpha,6 alpha,20 alpha-triol, (3alpha,5alpha,6beta,20beta)-isomer 5 beta-pregnane-3 alpha,6 alpha,20 alpha-triol, (5alpha,6alpha,20alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene](/img/structure/B1259717.png)
![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
